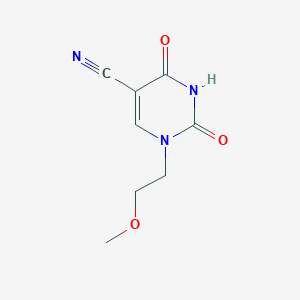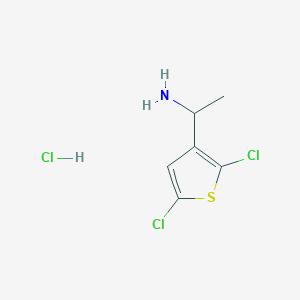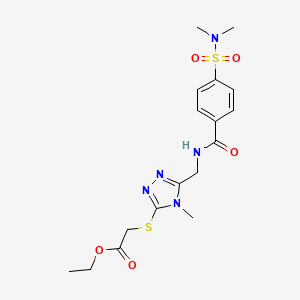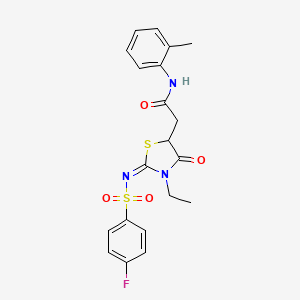![molecular formula C24H26N2O5S B2974011 Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate CAS No. 714262-70-1](/img/structure/B2974011.png)
Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an aniline group (an aromatic amine), a sulfanyl group (a sulfur atom bonded to a hydrogen atom), a dioxopyrrolidin group (a five-membered ring with two oxygen atoms), and a benzoate group (a benzene ring attached to a carboxylate ester). These functional groups suggest that the compound might have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The aniline and benzoate groups are aromatic, which means they have a planar, cyclic structure with delocalized electrons. The dioxopyrrolidin ring is a heterocycle, which can have interesting effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic aniline and benzoate groups might make it relatively stable, while the sulfanyl group could make it more reactive. The dioxopyrrolidin ring could also influence its properties .Scientific Research Applications
Material Science Applications
One study on the development of transparent aromatic polyimides, related to the chemical family of Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate, reveals the synthesis of materials with high refractive indices and small birefringences. These polyimides exhibit good thermomechanical stabilities, making them suitable for optical applications where high transparency and stability are required (Tapaswi et al., 2015).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, modifications on the amino-3,5-dicyanopyridine core, a scaffold somewhat related to the compound , have led to the development of multifaceted adenosine receptor ligands with antineuropathic activity. This indicates the potential of such compounds in creating new treatments for neuropathic pain (Betti et al., 2019).
Organic Synthesis and Functional Materials
A study on the spectrophotometric determination of some antioxidants demonstrates the analytical applications of compounds in the detection and quantification of antioxidants in oils and fats. This research signifies the utility of similar compounds in developing sensitive and accurate methods for food chemistry analysis (Prasad et al., 1987).
Chemiluminescence and Photophysical Studies
Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes shows the base-induced chemiluminescence of these compounds, indicating their potential use in developing new chemiluminescent probes for biological and chemical assays (Watanabe et al., 2010).
Synthetic Applications
Another study demonstrates a convenient new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones, showcasing the synthetic versatility of compounds within this chemical family and their potential applications in creating complex molecular architectures (Back & Nakajima, 2000).
Mechanism of Action
properties
IUPAC Name |
methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-4-5-16-6-10-18(11-7-16)25-21(27)15-32-20-14-22(28)26(23(20)29)19-12-8-17(9-13-19)24(30)31-2/h6-13,20H,3-5,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSZWGZXUBJTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2973937.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)
![5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer](/img/structure/B2973944.png)



